

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopedicin

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Isopedicin**, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, primarily as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Isopedicin**. While specific experimental data for **Isopedicin** remains limited in publicly accessible literature, this document consolidates the available information and presents generalized experimental protocols relevant to its structural elucidation. Furthermore, a proposed signaling pathway illustrating its mechanism of action as a PDE inhibitor in neutrophils is provided.

## **Chemical Structure and Properties**

**Isopedicin** is chemically identified as 6-Hydroxy-5,7,8-trimethoxyflavanone. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The core structure consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyranone ring (C).

Systematic IUPAC Name: (2S)-2-(4-hydroxyphenyl)-6,8-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (Note: The IUPAC name is based on the flavanone backbone; the exact naming can vary, and the provided SMILES notation is a more precise identifier).

Chemical Formula: C18H18O6







Molecular Weight: 330.33 g/mol

CAS Number: 4431-42-9

SMILES Notation: COC1

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